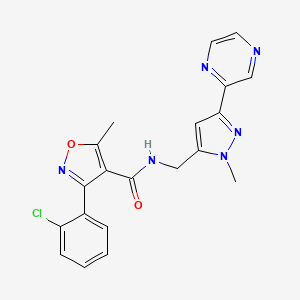![molecular formula C12H15FN2O5S B2704235 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine CAS No. 2418696-03-2](/img/structure/B2704235.png)
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has been studied for its potential applications in the field of medicine and pharmacology. In
Wirkmechanismus
The mechanism of action of 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine in lab experiments is its potential use in cancer treatment and the treatment of viral infections. It has also been found to have anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine. One direction is to further investigate its mechanism of action and how it inhibits the activity of certain enzymes. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research could also focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine involves several steps. The first step involves the reaction of 3-hydroxypyridine with methyl isocyanate to form 3-methylcarbamoylpyridine. The second step involves the reaction of 3-methylcarbamoylpyridine with trifluoromethanesulfonic anhydride to form 3-trifluoromethanesulfonyloxy-5-methylpyridine. The final step involves the reaction of 3-trifluoromethanesulfonyloxy-5-methylpyridine with 3-oxanone to form 3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine.
Wissenschaftliche Forschungsanwendungen
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to have antiviral activity and has been studied for its potential use in the treatment of viral infections.
Eigenschaften
IUPAC Name |
3-fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-15(10-3-2-4-19-8-10)12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-7,10H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIYURZHCMECDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCOC1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[methyl(oxan-3-yl)carbamoyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2704153.png)
amino]thiophene-2-carboxamide](/img/structure/B2704155.png)
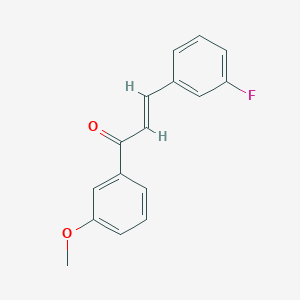
![N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704158.png)
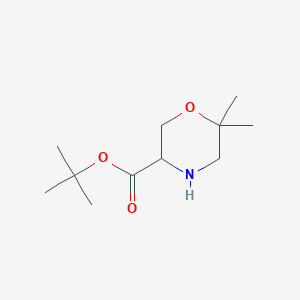
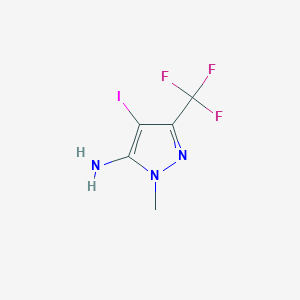
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)
![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)

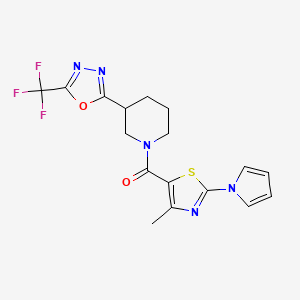
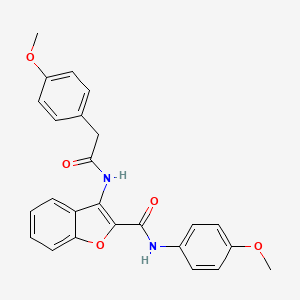
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2704171.png)
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)
